2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
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Description
2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Studies on furan and thiophene derivatives, including those similar in structure to the compound , have revealed potential as 5-HT2 antagonists, indicating their utility in designing drugs targeting serotonin receptors (Watanabe, Yoshiwara, & Kanao, 1993).
- A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for anti-diabetic properties, demonstrating significant Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, which could indicate a pathway for developing new anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial and Anticancer Activities
- Research into new 1,2,4-triazole derivatives has demonstrated antimicrobial properties, suggesting the potential for developing novel antibacterial and antifungal agents. Such studies highlight the broad spectrum of biological activities that similar compounds may exhibit (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
- Synthesized compounds containing pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines, related to the compound of interest, have shown antitumor activity, especially against breast cancer cells, underscoring the potential of these molecules in cancer therapy research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Structural Analysis and Drug Design
- Studies involving the synthesis of pyridazine analogs, including triazolo[4,3-b]pyridazines, focus on their pharmaceutical importance due to significant biological activities. Such research aids in understanding the molecular frameworks useful for designing drugs with specific therapeutic targets (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c22-15-3-5-16(6-4-15)31-14-20(29)27-11-9-26(10-12-27)19-8-7-18-23-24-21(28(18)25-19)17-2-1-13-30-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVAGVMUDVVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)COC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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